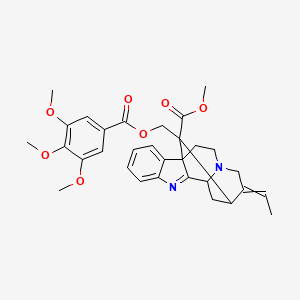
Short-Chain Fatty Acid LC-MS Mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This mixture contains various short-chain fatty acids (≤12:0). The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C.The short-chain fatty acids represented in this mixture are saturated and are composed of 12 or less carbons. These compounds are naturally occurring and have been used as intermediates in chemical syntheses and in the manufacture of esters for industrial production of perfumes, lubricants, greases, rubber, dyes, plastics, food additives, herbicides, and pharmaceuticals.
Applications De Recherche Scientifique
Quantitative Analysis of SCFAs in Biological Samples
- Development of LC-MS/MS Methods : Research has focused on developing robust LC-MS/MS methods for quantifying endogenous short-chain fatty acids (SCFAs) in human plasma and urine. These methods utilize stable isotope-labeled internal standards and high-throughput derivatization procedures, providing accurate and efficient analyses (Jaochico et al., 2019).
- Applications in Health and Disease : The quantitative analysis of SCFAs in various biological samples such as plasma, serum, urine, feces, and bacterial cultures is vital for understanding their roles in human health and disease. These analyses contribute to identifying potential biomarkers for various pathophysiological conditions (Trivedi et al., 2022).
Enhancing SCFA Detection and Analysis
- Advancements in Derivatization Techniques : Studies have developed novel LC-MS/MS methods with fast derivatization coupled with liquid-liquid extraction for enhanced detection and quantification of SCFAs. These methods improve sensitivity, reduce analysis time, and enable detection at sub-femtomolar levels, applicable to various samples including fecal and plasma samples (Zeng & Cao, 2018).
- Improved Analytical Techniques for Serum Profiles : Analytical detection techniques using LC-MS/MS with chemical derivatization have been developed to study the serum profiles of short and medium chain fatty acids. These techniques allow for detailed analysis of their physiological ranges in healthy populations, contributing to our understanding of factors like gut microbiome dysbiosis and metabolism (Dei Cas et al., 2020).
Application in Microbial and Chemical Studies
- Role in Microbial Metabolism : SCFAs have been shown to play a significant role in the metabolism of intestinal microbes. Research has investigated how SCFAs like acetic, propionic, and butyric acid affect the growth behavior and membrane lipid composition of bacteria such as Prevotella bryantii B14. This contributes to our understanding of the interaction between SCFAs, lipid membranes, and bacterial metabolism (Trautmann et al., 2020).
- Chemical Derivatization for Enhanced Quantification : Advanced LC-MS/MS methods have been established for quantifying SCFAs after chemical derivatization, significantly enhancing detection sensitivity. These methods are useful for quantifying SCFAs extracted from various biological samples, including stool, to monitor gut health (Song et al., 2020).
Propriétés
Nom du produit |
Short-Chain Fatty Acid LC-MS Mixture |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



